chromium(3+);disulfate;hexahydrate

Description

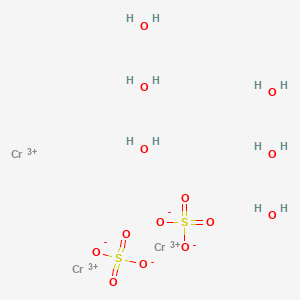

Chromium(III) disulfate hexahydrate, with the tentative formula $ \text{Cr}2(\text{S}2\text{O}7)3 \cdot 6\text{H}2\text{O} $ or $ \text{Cr}2(\text{SO}4)3 \cdot 6\text{H}2\text{O} $ (depending on nomenclature), is a coordination compound where chromium(III) ions are coordinated with disulfate/sulfate anions and water molecules. Chromium(III) sulfate hexahydrate ($ \text{Cr}2(\text{SO}4)3 \cdot 6\text{H}_2\text{O} $) is a well-documented compound used in industrial applications such as tanning, dyeing, and catalysis .

Properties

CAS No. |

15005-90-0 |

|---|---|

Molecular Formula |

Cr3H12O14S2+5 |

Molecular Weight |

456.2 g/mol |

IUPAC Name |

chromium(3+);disulfate;hexahydrate |

InChI |

InChI=1S/3Cr.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;;;2*(H2,1,2,3,4);6*1H2/q3*+3;;;;;;;;/p-4 |

InChI Key |

GEXKWFJSXLCCEG-UHFFFAOYSA-J |

SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Cr+3].[Cr+3].[Cr+3] |

Synonyms |

CHROMIC SULFATE HEXAHYDRATE |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Chromium(III) Oxide and Sulfuric Acid

The most widely documented laboratory method involves the reaction of chromium(III) oxide () with concentrated sulfuric acid (). The stoichiometric equation is:

The reaction proceeds under reflux at 80–100°C for 4–6 hours, yielding a deep violet solution. Subsequent evaporation under reduced pressure facilitates crystallization of the hexahydrate form. Key parameters influencing yield and purity include:

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Concentration | 18 M (concentrated) | Higher acidity prevents hydrolysis |

| Reaction Temperature | 90°C | Balances reaction rate and side reactions |

| Cooling Rate | 0.5°C/min | Promotes large, pure crystals |

The hexahydrate is isolated via vacuum filtration and washed with cold ethanol to remove residual acid.

Hydration of Anhydrous Chromium(III) Sulfate

Anhydrous chromium(III) sulfate () can be hydrated to form the hexahydrate by controlled exposure to water vapor. This method is advantageous for obtaining high-purity material:

-

Anhydrous is placed in a desiccator with a saturated solution (75% relative humidity).

-

Over 72 hours, the compound absorbs six water molecules, confirmed by mass gain (theoretical: 27.3%).

-

The product is stored in airtight containers to prevent overhydration or dehydration.

Industrial-Scale Production Methods

Byproduct of Chromate Oxidation Processes

Chromium(III) disulfate hexahydrate is frequently isolated as a byproduct during the oxidation of organic compounds using chromic acid (). For example, in anthraquinone production:

Electrolytic Reduction of Chromium(VI) Compounds

In regions with strict environmental regulations, hexavalent chromium () waste is reduced electrolytically to and processed into disulfate hexahydrate:

-

-containing waste is dissolved in , forming and .

-

The solution is electrolyzed at 2.5 V, ensuring complete reduction of to .

-

Crystallization yields technical-grade hexahydrate, suitable for tanning and dyeing applications.

Purification and Quality Control

Recrystallization from Aqueous Solutions

Impurities such as unreacted or are removed via recrystallization:

Solvent-Washing Techniques

To eliminate residual sulfate ions:

-

Crystals are washed with ice-cold 50% ethanol-water (v/v).

-

Conductivity measurements of washings ensure sulfate content <50 ppm.

Characterization of Chromium(III) Disulfate Hexahydrate

Thermogravimetric Analysis (TGA)

TGA confirms the hydration state by measuring mass loss upon heating:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 30–150 | 27.3 | Loss of 6 |

| 150–600 | 44.1 | Decomposition to |

Deviations >1% indicate incomplete hydration or anhydrous impurities.

X-Ray Diffraction (XRD)

The hexahydrate exhibits a monoclinic crystal system (space group ) with lattice parameters:

Peaks at 2θ = 14.7°, 29.5°, and 43.2° correspond to the (011), (022), and (004) planes, respectively.

Challenges and Optimization Strategies

Control of Hydrolysis Side Reactions

At pH > 4, hydrolyzes to , reducing yield. Mitigation strategies include:

Chemical Reactions Analysis

Ligand Substitution Reactions

The hexahydrate form exists as the hexaaquachromium(III) complex [Cr(H₂O)₆]³⁺ in aqueous solutions. Heating induces ligand dissociation and substitution:

This ligand exchange is reversible, with the equilibrium dependent on temperature and ion concentration. The substitution process follows first-order kinetics under acidic conditions .

Acid-Base Behavior

The compound acts as a Brønsted acid in solution, releasing protons from coordinated water molecules:

At pH < 3, the complex remains stable as [Cr(H₂O)₆]³⁺. Above pH 5, hydrolysis forms insoluble chromium(III) hydroxide:

Redox Reactions

Chromium(III) in this compound exhibits limited redox activity under standard conditions but participates in reactions with strong oxidizing or reducing agents:

Oxidation

In the presence of peroxydisulfate (S₂O₈²⁻) and Ag⁺ catalyst:

This reaction converts Cr³⁺ to Cr(VI), detectable via UV-Vis spectroscopy at 372 nm .

Reduction

Using zinc in acidic media:

The resulting chromium(II) species is unstable and rapidly reoxidizes in air .

Coordination with Organic Ligands

The compound forms stable complexes with nitrogen donors like ethylenediamine (en):

| Ligand | Reaction | Product Color | Stability Constant (log β) |

|---|---|---|---|

| en | Yellow | 10.2 ± 0.3 | |

| oxalate | Deep green | 18.7 ± 0.5 |

These complexes are utilized in catalysis and photochemical studies due to their tunable electronic properties .

Industrial and Environmental Relevance

Scientific Research Applications

Industrial Applications

Tanning Industry

- Usage : Chromium(3+); disulfate; hexahydrate is primarily employed in the leather tanning industry. It acts as a tanning agent that enhances the durability and flexibility of leather products.

- Process : The compound is utilized in the production of basic chromium sulfate, which is less toxic compared to hexavalent chromium compounds. This has led to its preference in leather processing due to safety concerns associated with chromium(VI) .

Dyeing and Pigmentation

- Mordant : It serves as a mordant in dyeing processes, helping to fix dyes onto fabrics. The stability of chromium(3+) ions in aqueous solutions makes it effective for this purpose .

Chemical Synthesis

- Precursor : Chromium(3+); disulfate; hexahydrate is used as a precursor for synthesizing other chromium-based compounds. Its ability to dissolve in water allows it to participate in various chemical reactions, making it a valuable reagent in synthetic organic chemistry .

Scientific Research Applications

Biochemical Studies

- Glucose Metabolism : Research has indicated that chromium(3+) plays a role in glucose metabolism by enhancing insulin sensitivity. This property has led to investigations into its potential therapeutic effects for managing diabetes .

- Cellular Mechanisms : Studies have shown that chromium(3+) ions can interact with cellular proteins and enzymes, influencing metabolic pathways and potentially aiding in the treatment of metabolic disorders .

Toxicological Studies

While chromium(3+) is generally considered less toxic than its hexavalent counterpart, it is essential to understand its effects on health:

- Inhalation Studies : Animal studies have demonstrated that exposure to chromium(3+) can lead to mild inflammatory responses in the respiratory system at higher concentrations. However, systemic toxicity appears limited compared to hexavalent forms .

- Long-term Effects : Chronic exposure studies suggest that while chromium(3+) can accumulate in tissues, it does not exhibit the same carcinogenic potential as chromium(VI) compounds .

- Tanning Process Optimization

- Diabetes Management Research

Mechanism of Action

The mechanism of action of chromium(III) sulfate involves its interaction with biological molecules and cellular pathways. Chromium(III) ions can bind to proteins and enzymes, influencing their activity. In glucose metabolism, chromium(III) enhances the action of insulin by facilitating the binding of insulin to its receptor, thereby improving glucose uptake by cells .

Comparison with Similar Compounds

Chromium(III) Chloride Hexahydrate ($ \text{CrCl}3 \cdot 6\text{H}2\text{O} $)

Chromium(III) Perchlorate Hexahydrate ($ \text{Cr}(\text{ClO}4)3 \cdot 6\text{H}_2\text{O} $)

Chromium(III) Bromide Hexahydrate ($ \text{CrBr}3 \cdot 6\text{H}2\text{O} $)

Chromium Potassium Sulfate Dodecahydrate ($ \text{CrK}(\text{SO}4)2 \cdot 12\text{H}_2\text{O} $)

Key Comparative Data Table

Q & A

Q. What are the recommended laboratory synthesis methods for chromium(III) chloride hexahydrate, and how can its purity be validated?

Chromium(III) chloride hexahydrate is typically synthesized by reacting chromium(III) sulfate with hydrochloric acid, followed by crystallization and purification . To validate purity, researchers should employ thermogravimetric analysis (TGA) to confirm hydration state (6 H₂O) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify chromium content . X-ray diffraction (XRD) can verify crystallographic consistency with known hydrate isomers (e.g., [CrCl₂(H₂O)₄]Cl·2H₂O) .

Q. How do hydrate isomers of chromium(III) chloride hexahydrate influence its solubility and reactivity in aqueous solutions?

The compound exists as three isomers: violet ([Cr(H₂O)₆]³⁺), pale green ([CrCl(H₂O)₅]²⁺), and dark green ([CrCl₂(H₂O)₄]⁺), each with distinct solubility and reactivity . For example, the dark green isomer dissolves slowly due to stronger Cr-Cl bonds, requiring prolonged stirring or heating. UV-Vis spectroscopy (absorption bands at 575 nm for violet isomer) and conductivity measurements can differentiate isomers .

Q. What protocols ensure safe handling of chromium(III) compounds in laboratory settings?

Chromium(III) chloride hexahydrate is classified as a corrosive solid (UN 3260) and requires PPE (gloves, goggles) and ventilation . Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Researchers must comply with SARA Title III reporting for chronic exposure risks .

Q. How can researchers determine the hydration state of chromium(III) sulfate hexahydrate?

Thermogravimetric analysis (TGA) is critical. For Cr₂(SO₄)₃·6H₂O, a mass loss of ~27% corresponds to six water molecules. Complementary techniques like Karl Fischer titration and XRD confirm structural integrity .

Advanced Research Questions

Q. How can contradictions in reported catalytic efficiencies of chromium(III) compounds in organic reactions be resolved?

Discrepancies often arise from variations in isomer distribution, pH, or counterion effects. Researchers should standardize reaction conditions (e.g., pH 2–4 for sulfate systems) and use kinetic studies to isolate rate-determining steps . Controlled experiments with isomerically pure samples (isolated via fractional crystallization) can clarify catalytic mechanisms .

Q. What experimental designs address conflicting data on chromium(III)'s bioavailability in biological systems?

Conflicting bioavailability reports may stem from ligand substitution kinetics. Researchers can use isotopic labeling (e.g., ⁵⁰Cr³⁺) with ICP-MS to track uptake in model organisms (e.g., Cirrhinus mrigala) . Comparative in vitro (cell culture) and in vivo studies with controlled ligand environments (e.g., amino acid complexes) can clarify bioavailability .

Q. How can chromium(III) sulfate hexahydrate be optimized for environmental remediation of hexavalent chromium (Cr-VI)?

Chromium(III) compounds act as reducing agents in Cr-VI detoxification. Researchers should pre-treat the compound with ligands (e.g., EDTA) to enhance redox activity and use zero-valent iron (ZVI) composites to improve reaction kinetics . X-ray absorption spectroscopy (XAS) can monitor Cr speciation during remediation .

Q. What structural insights explain the varying stability of chromium(III) hydrate isomers under different humidity conditions?

The dark green isomer ([CrCl₂(H₂O)₄]⁺) is more stable in dry environments due to lower hygroscopicity, while the violet isomer ([Cr(H₂O)₆]³⁺) dominates in high humidity. Dynamic vapor sorption (DVS) analysis and Raman spectroscopy can correlate lattice water mobility with environmental stability .

Methodological Notes

- Contradiction Analysis : Always compare studies using identical isomer preparations and analytical conditions .

- Safety Compliance : Document SDS references (e.g., CAS 10060-12-5) and adhere to SARA/OSHA guidelines .

- Data Reproducibility : Report detailed synthesis protocols (e.g., HCl concentration, crystallization time) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.